

# Application Note: HPLC Method for Quantification of Pantoprazole Sulfone N-Oxide

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## Compound of Interest

Compound Name: Pantoprazole Sulfone N-Oxide

Cat. No.: B021219

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AN-PZ-034

## Abstract

This application note details a precise and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of **Pantoprazole Sulfone N-Oxide**, a potential impurity and degradation product of Pantoprazole. The method is stability-indicating and can be used for the analysis of bulk drug substances and pharmaceutical formulations.

## Introduction

Pantoprazole is a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders. During its synthesis and storage, or upon degradation, various related substances can be formed, including **Pantoprazole Sulfone N-Oxide**.<sup>[1][2]</sup> The quantification of these impurities is crucial for ensuring the quality, safety, and efficacy of the final drug product. This document provides a detailed protocol for a validated HPLC method suitable for the determination of **Pantoprazole Sulfone N-Oxide**.

Chemical Structure:

- Analyte Name: **Pantoprazole Sulfone N-Oxide**
- CAS Number: 953787-55-8<sup>[3][4]</sup>
- Molecular Formula: C<sub>16</sub>H<sub>15</sub>F<sub>2</sub>N<sub>3</sub>O<sub>6</sub>S<sup>[3][4][5]</sup>

- Molecular Weight: 415.37 g/mol [3][4][5]

## Experimental

- High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
- Analytical balance
- pH meter
- Volumetric flasks and pipettes
- Syringe filters (0.45  $\mu\text{m}$ )
- Sonicator
- **Pantoprazole Sulfone N-Oxide** reference standard
- Acetonitrile (HPLC grade)
- Potassium dihydrogen phosphate ( $\text{KH}_2\text{PO}_4$ ) (AR grade)
- Orthophosphoric acid (AR grade)
- Water (HPLC grade)

A summary of the chromatographic conditions is presented in the table below.

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A	10 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 7.0 with orthophosphoric acid)
Mobile Phase B	Acetonitrile
Gradient Elution	Time (min)
0	
15	
20	
25	
Flow Rate	1.0 mL/min[6][7]
Column Temperature	40°C[7]
Detection Wavelength	290 nm[7][8][9]
Injection Volume	10 µL
Run Time	30 min

## Protocols

- Mobile Phase A (Buffer): Dissolve 1.36 g of  $\text{KH}_2\text{PO}_4$  in 1000 mL of HPLC grade water. Adjust the pH to 7.0 using diluted orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas.
- Mobile Phase B: Acetonitrile (HPLC grade).
- Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of **Pantoprazole Sulfone N-Oxide** reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase (initial composition).
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.

- Bulk Drug: Accurately weigh about 25 mg of the Pantoprazole bulk drug substance, dissolve in and dilute to 50 mL with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[10]
- Pharmaceutical Formulation (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 25 mg of Pantoprazole to a 50 mL volumetric flask. Add approximately 30 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter before injection.[10]

## Method Validation Summary

The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines.[7][11]

Parameter	Acceptance Criteria
Tailing Factor	$\leq 2.0$
Theoretical Plates	$\geq 2000$
% RSD of Peak Areas (n=6)	$\leq 2.0\%$

The following tables summarize the quantitative data for the HPLC method.

Table 1: Linearity

Analyte	Range (µg/mL)	Correlation Coefficient (r <sup>2</sup> )
Pantoprazole Sulfone N-Oxide	1 - 20	> 0.999

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Analyte	LOD (µg/mL)	LOQ (µg/mL)
Pantoprazole Sulfone N-Oxide	0.1	0.3

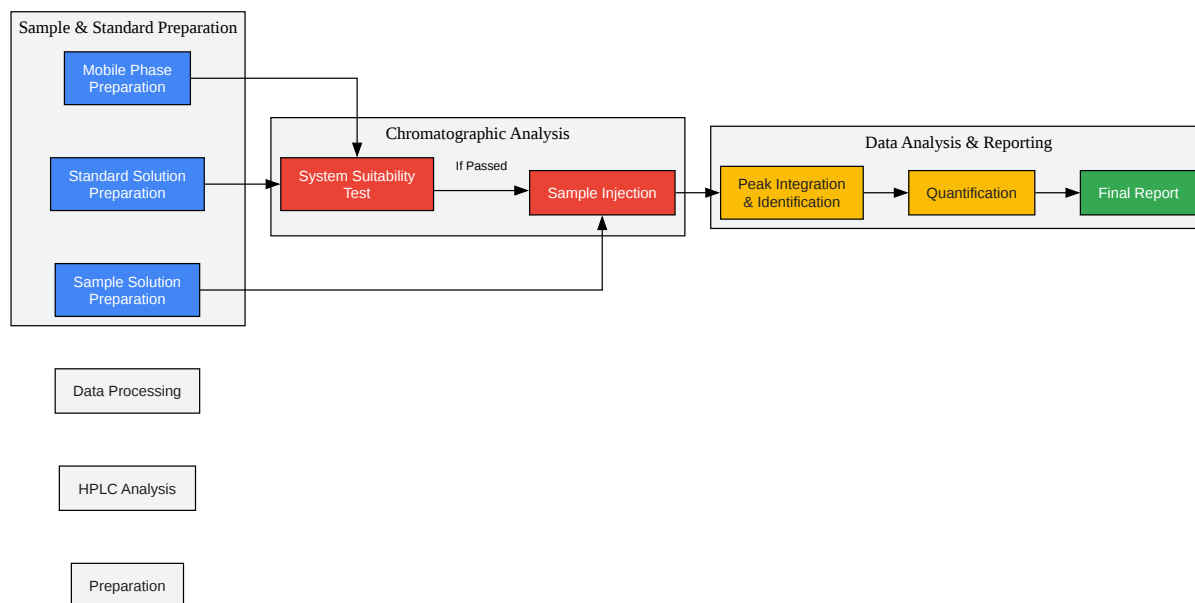
Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL)	Recovery (%)	% RSD
5	98.5 - 101.2	< 2.0
10	99.1 - 100.8	< 2.0
15	98.9 - 101.5	< 2.0

Table 4: Precision

Precision Type	% RSD
Repeatability (Intra-day)	< 1.0
Intermediate Precision (Inter-day)	< 1.5

## Experimental Workflow Diagram



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Caption: Experimental workflow for the HPLC quantification of **Pantoprazole Sulfone N-Oxide**.

## Conclusion

The described RP-HPLC method is simple, sensitive, and reproducible for the quantification of **Pantoprazole Sulfone N-Oxide**.<sup>[7]</sup> The method has been validated and demonstrated to be

linear, accurate, and precise. It is suitable for routine quality control analysis of Pantoprazole in bulk drug and pharmaceutical dosage forms.

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